1-(2,2-diphenylethyl)-4-methylpiperazine
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Overview
Description
1-(2,2-Diphenylethyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2,2-diphenylethyl group attached to the piperazine ring, along with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylethan-1-amine with 4-methylpiperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-diphenylethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the diphenylethyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a ligand in biochemical assays and may interact with specific proteins or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2,2-diphenylethyl)-4-methylpiperazine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2-Diphenylethyl)piperazine: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methylpiperazine: Lacks the 2,2-diphenylethyl group, resulting in different chemical properties and applications.
2,2-Diphenylethan-1-amine: A precursor in the synthesis of 1-(2,2-diphenylethyl)-4-methylpiperazine, with distinct chemical behavior.
Uniqueness: this compound is unique due to the combination of the 2,2-diphenylethyl group and the methyl group on the piperazine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2,2-diphenylethyl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)16-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDAGDSXNFTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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